molecular formula C22H23ClN4O2 B14976520 1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B14976520
M. Wt: 410.9 g/mol
InChI Key: WWJUNFSZSZYIPM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorinated methylphenyl group and a methoxyphenyl pyrazole moiety. Its molecular formula is C21H22ClN3O2.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves multiple steps, typically starting with the preparation of the piperazine ring. The chlorinated methylphenyl group is introduced through electrophilic aromatic substitution, while the methoxyphenyl pyrazole moiety is synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated methylphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Cyclization: The pyrazole moiety can participate in cyclization reactions, forming various heterocyclic compounds.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(5-Chloro-2-methylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(5-Chloro-2-methylphenyl)piperazine: Lacks the pyrazole moiety, resulting in different chemical properties and applications.

    4-(3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl)piperazine: Lacks the chlorinated methylphenyl group, affecting its reactivity and biological activity.

This compound’s distinct structure contributes to its versatility and potential in various research and industrial applications.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C22H23ClN4O2/c1-15-6-7-17(23)13-21(15)26-8-10-27(11-9-26)22(28)20-14-19(24-25-20)16-4-3-5-18(12-16)29-2/h3-7,12-14H,8-11H2,1-2H3,(H,24,25)

InChI Key

WWJUNFSZSZYIPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC

Origin of Product

United States

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